molecular formula C23H25FN2O3S B2474731 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 1251610-86-2

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No.: B2474731
CAS No.: 1251610-86-2
M. Wt: 428.52
InChI Key: JXJWNUYMBBNJTQ-UHFFFAOYSA-N
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Description

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic quinoline derivative intended for research and development purposes. The core quinoline structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The specific substitutions on this molecule—including a 3,5-dimethylpiperidine group, a fluorine atom, and a phenylsulfonyl moiety—suggest it is a sophisticated intermediate or candidate for investigating structure-activity relationships in various therapeutic areas. Researchers may explore its potential as a key building block in the synthesis of more complex molecules or probe its intrinsic biological properties. This product is provided for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-15-9-16(2)13-26(12-15)21-11-20-18(10-19(21)24)23(27)22(14-25(20)3)30(28,29)17-7-5-4-6-8-17/h4-8,10-11,14-16H,9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJWNUYMBBNJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3,5-Dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one, a compound characterized by its unique quinoline structure, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4-one. Its molecular formula is C24H27FN2O3SC_{24}H_{27}FN_2O_3S, and it possesses a molecular weight of approximately 442.55 g/mol. The presence of a fluorine atom and a sulfonyl group enhances its biochemical interactions.

PropertyValue
Molecular FormulaC24H27FN2O3SC_{24}H_{27}FN_2O_3S
Molecular Weight442.55 g/mol
IUPAC Name7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4-one

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The quinoline core allows for effective binding to active sites, potentially leading to inhibition or modulation of target proteins.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity, influencing signaling pathways critical for cellular functions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific oncogenic pathways.

Case Study:
A study evaluated the anticancer effects of quinoline derivatives on various cancer cell lines, demonstrating that certain modifications to the quinoline structure enhance cytotoxicity against melanoma cells. The results indicated a dose-dependent inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural components suggest potential efficacy against bacterial and fungal pathogens.

Research Findings:
In vitro assays have shown that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

Mechanism:
The anti-inflammatory activity is likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokines

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives have been tested against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating significant antibacterial activity . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Antiviral Properties

Quinoline-based compounds have also been explored for their antiviral effects. The incorporation of specific substituents can enhance the compound's ability to inhibit viral replication. Ongoing research is focused on evaluating the efficacy of this compound against viral targets, particularly in the context of emerging viral diseases.

Anticancer Potential

Recent studies suggest that quinoline derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, indicating its potential as a chemotherapeutic agent. Further investigations are necessary to elucidate the underlying mechanisms and to assess its effectiveness in vivo.

Neurological Applications

The structural features of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one suggest potential applications in treating neurological disorders. Compounds with similar piperidine structures have been studied for their effects on neurotransmitter systems, which could lead to advancements in therapies for conditions such as depression or anxiety.

Case Studies

StudyFocusFindings
Garudacharia et al., 2023Antimicrobial activityCompounds similar to this compound showed significant inhibition against Mycobacterium smegmatis with MIC values as low as 6.25 µg/mL .
PMC9993923Antiviral potentialInvestigated quinoline derivatives for antiviral efficacy; preliminary results indicate promising activity against viral replication mechanisms .
RSC AdvancesAnticancer propertiesDemonstrated that quinoline derivatives can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications .

Chemical Reactions Analysis

Reactions Involving the Sulfonyl Group

The phenylsulfonyl moiety (-SO₂Ph) exhibits electrophilic character, enabling nucleophilic substitution and coupling reactions.

Reaction TypeConditions/ReagentsOutcome/ProductSource Citation
Sulfonamide Formation Amines (e.g., morpholine, piperidine)Substitution of sulfonyl chloride intermediates with amines to form sulfonamides
Desulfonylation Triethylsilane (TFA, rt)Removal of sulfonyl group under acidic conditions, yielding parent quinolinone

Key Findings :

  • The sulfonyl group acts as a directing/activating group for subsequent functionalization at adjacent positions (e.g., C-2 or C-4) .

  • Desulfonylation is a critical step in synthetic pathways to access unmodified quinolinone scaffolds .

Fluorine-Directed Reactivity

The C-6 fluorine atom participates in nucleophilic aromatic substitution (SNAr) under electron-deficient conditions.

Reaction TypeConditions/ReagentsOutcome/ProductSource Citation
SNAr Amination Piperidine derivatives, K₂CO₃ (MeCN)Replacement of fluorine with amines (e.g., morpholine, piperidine)
Fluorine Retention Inert atmospheres (N₂/Ar)Stability under standard catalytic hydrogenation conditions

Key Findings :

  • Fluorine substitution enhances electrophilicity at C-7, facilitating regioselective amination.

  • The C-6 fluorine remains intact during hydrogenation due to its strong C-F bond .

Piperidine Ring Modifications

The 3,5-dimethylpiperidin-1-yl group undergoes stereoselective hydrogenation and alkylation.

Reaction TypeConditions/ReagentsOutcome/ProductSource Citation
Hydrogenation Pd/C (H₂, 50–60 psi, MeOH/THF)Saturation of tetrahydropyridine intermediates to piperidines
N-Alkylation Alkyl halides, NaH (DMF)Quaternization of piperidine nitrogen

Key Findings :

  • Hydrogenation preserves stereochemistry at C-3 and C-5 due to steric hindrance from methyl groups .

  • Alkylation at the piperidine nitrogen is limited by steric bulk but feasible with small electrophiles (e.g., methyl iodide) .

Quinolinone Core Reactivity

The 4(1H)-quinolinone core participates in acid/base-mediated transformations.

Reaction TypeConditions/ReagentsOutcome/ProductSource Citation
Deprotonation K₂CO₃ or LDA (THF, −78°C)Enolate formation for C-2 or C-8 functionalization
Oxidation mCPBA (CH₂Cl₂, 0°C)Epoxidation of exocyclic double bonds

Key Findings :

  • Deprotonation at N-1 enables alkylation or acylation, though the methyl group at N-1 reduces reactivity compared to unsubstituted analogs .

  • Oxidation reactions are rare due to the electron-withdrawing sulfonyl group but feasible under strong oxidizing conditions .

Catalytic Cross-Coupling Reactions

Transition-metal catalysis enables C-C bond formation at halogenated positions (if present).

Reaction TypeConditions/ReagentsOutcome/ProductSource Citation
Suzuki Coupling Pd(PPh₃)₄, arylboronic acids (dioxane)Introduction of aryl groups at C-5 or C-8
Buchwald-Hartwig Pd₂(dba)₃, Xantphos (toluene)C-N bond formation with amines

Key Findings :

  • Cross-coupling is contingent on halogen presence (Cl/Br/I), which is absent in the target compound but relevant to synthetic intermediates .

  • The dimethylpiperidine group does not interfere with catalytic cycles due to its steric protection .

Synthetic Methodologies

Key synthetic routes involve multi-step functionalization:

  • Core Assembly : Ullmann condensation of 3,4-difluoroaniline with methyl malonyl chloride, followed by cyclization .

  • Sulfonylation : Reaction with phenylsulfonyl chloride under basic conditions (NaH, DMF) .

  • Piperidine Introduction : SNAr displacement of fluorine with 3,5-dimethylpiperidine .

Optimized Conditions :

  • Ultrasound-assisted InCl₃ catalysis reduces reaction times (20 min vs. 24 hrs) .

  • Yields exceed 80% for sulfonylation and amination steps .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, with sulfonyl group cleavage as the primary degradation route .

  • Photolysis : UV light induces C-F bond cleavage, forming radical intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Core Structure Key Substituents CAS Number Purity Notable Features
7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one Quinolin-4(1H)-one 3,5-dimethylpiperidin-1-yl (C7), F (C6), CH₃ (C1), PhSO₂ (C3) Not listed N/A High potential for steric and electronic modulation; phenylsulfonyl group may enhance binding
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Dihydroquinolin-4(1H)-one Cl (C7), cyclopropyl (C1), F (C6) Not listed High Dihydro core reduces aromaticity; cyclopropyl may improve metabolic stability
5-Amino-[3,4'-bipyridin]-6(1H)-one Bipyridin-6(1H)-one Amino (C5), pyridin-4-yl (C3) 60719-84-8 98% Bipyridinone core with amino group; potential kinase inhibitor scaffold
(S)-7-(2-Methoxy-3,5-dimethylpyridin-4-yl)-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[4,3-c]quinolin-4(5H)-one maleate Pyrazoloquinolin-4(5H)-one Methoxy-dimethylpyridin-4-yl (C7), tetrahydrofuran-3-yl (C1) 1630083-70-3 95% Pyrazoloquinolinone hybrid; maleate salt enhances solubility

Key Structural and Functional Insights:

Substituent Position and Electronic Effects: The fluorine atom at position 6 in the target compound and 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one () highlights a trend in halogen substitution for optimizing electronic properties and target engagement .

Core Modifications: The dihydroquinolinone core in 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one reduces planarity, possibly altering membrane permeability compared to fully aromatic quinolinones . The bipyridinone and pyrazoloquinolinone analogs () demonstrate scaffold diversification, which can expand binding site compatibility in therapeutic targets .

Synthetic and Commercial Accessibility: High-purity analogs like 5-Amino-[3,4'-bipyridin]-6(1H)-one (98%) and the pyrazoloquinolinone maleate (95%) are commercially available (), suggesting established synthetic routes. The target compound’s absence from catalogs may indicate specialized synthesis requirements .

Research Implications and Gaps

  • Biological Profiling: Fluorinated quinolinones are frequently explored as kinase or topoisomerase inhibitors. Comparative studies with the target compound’s analogs could identify its therapeutic niche.
  • Solubility and Stability : The phenylsulfonyl group may confer higher solubility than chlorine or cyclopropyl substituents, but experimental validation is needed.

Q & A

Q. What are the key considerations for optimizing the synthesis of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one to ensure high yield and purity?

Answer: Synthesis optimization requires careful control of multi-step reactions, including sulfonation, fluorination, and piperidine substitution. Key parameters include:

  • Sulfonation : Use chlorosulfonic acid (ClSO3H) at 0–5°C to minimize side reactions .
  • Fluorination : Potassium fluoride (KF) in dimethylformamide (DMF) ensures efficient fluorine substitution at the 6-position .
  • Piperidine substitution : Reactivity is enhanced by using a 3,5-dimethylpiperidine derivative under anhydrous conditions with catalytic triethylamine .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) resolves intermediates. Purity is confirmed via HPLC (>95%) .

Q. Table 1: Critical Reaction Parameters

StepReagents/ConditionsYield Optimization Tips
SulfonationClSO3H, 0–5°C, 2 hSlow addition to control exotherm
FluorinationKF, DMF, 80°C, 12 hUse molecular sieves for dryness
Piperidine coupling3,5-Dimethylpiperidine, Et3N, DCM, RTExcess amine (1.5 eq) for completion

Q. How is the structural integrity of the compound validated post-synthesis?

Answer: Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorine at C6, sulfonyl at C3). Key signals include:
    • δ 8.2–8.5 ppm (quinoline H-2 and H-5) .
    • δ 2.5–3.0 ppm (piperidine CH2_2 groups) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 447.14 for [M+H]+^+) confirms molecular formula .
  • FT-IR : Sulfonyl S=O stretches at ~1350 cm1^{-1} and quinoline C=O at ~1650 cm1^{-1} .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in biological systems?

Answer: Density Functional Theory (DFT) calculations model:

  • Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic regions (e.g., sulfonyl group as an electron sink) .
  • Binding Affinities : Docking simulations with protein kinases (e.g., EGFR or BRAF) predict binding modes and key interactions (e.g., hydrogen bonds with quinoline C=O) .
  • Reaction Pathways : Transition state analysis for fluorination or sulfonation steps guides synthetic route optimization .

Q. What experimental strategies elucidate the compound’s mechanism of action in cancer-related pathways?

Answer:

  • Kinase Inhibition Assays : Measure IC50_{50} against recombinant kinases (e.g., PI3K or mTOR) using ADP-Glo™ kits .
  • Cellular Assays :
    • Apoptosis via flow cytometry (Annexin V/PI staining).
    • Cell cycle arrest using propidium iodide staining (G1/S phase blockade common with quinoline derivatives) .
  • Western Blotting : Quantify downstream targets (e.g., p-AKT, p-ERK) to map signaling pathway inhibition .

Q. Table 2: Example Pharmacological Data

Assay TypeTargetObserved Effect (IC50_{50})Reference
Kinase InhibitionPI3Kγ0.42 µM
Cell ProliferationHeLa Cells1.8 µM

Q. How should researchers address contradictions in reported biological activities of structurally similar quinoline derivatives?

Answer: Discrepancies often arise from:

  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations .
  • Structural Analogues : Minor substitutions (e.g., 4-chlorophenyl vs. phenylsulfonyl) drastically alter solubility and target affinity .
  • Data Normalization : Use internal controls (e.g., staurosporine as a kinase inhibitor reference) to standardize IC50_{50} values .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in this compound class?

Answer:

  • Analog Synthesis : Systematically vary substituents (e.g., piperidine methyl groups, sulfonyl aryl rings) .
  • 3D-QSAR Models : CoMFA or CoMSIA correlate structural features (e.g., logP, polar surface area) with activity .
  • Pharmacophore Mapping : Identify essential motifs (e.g., quinoline C=O, sulfonyl group) using software like Schrödinger’s Phase .

Q. How can researchers assess the compound’s metabolic stability in preclinical models?

Answer:

  • Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor quantify half-life (t1/2_{1/2}) and intrinsic clearance .
  • CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) detect competitive inhibition risks .
  • LC-MS/MS Metabolite ID : Fragmentation patterns reveal oxidation (e.g., piperidine demethylation) or glucuronidation .

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